
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent . This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of TBAF/THF at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including substitution and cyclocondensation . Common reagents used in these reactions include acyl chlorides, anhydrides, and activated carboxylic acids . The major products formed from these reactions are typically oxadiazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In medicine, oxadiazole derivatives are being explored for their potential use in drug development due to their bioactive properties .
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays . This suggests that the compound may exert its effects by modulating receptor activity and influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride can be compared with other oxadiazole derivatives, such as 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one . While both compounds share the oxadiazole core, their unique substituents confer different chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7ClN2O3S |
|---|---|
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2 |
Clé InChI |
RVFTZTAOHWQFFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NOC(=N2)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


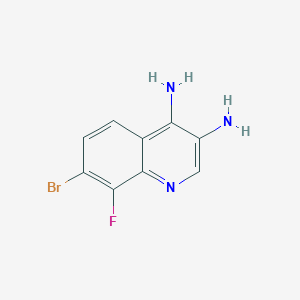
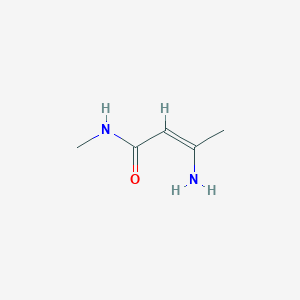
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
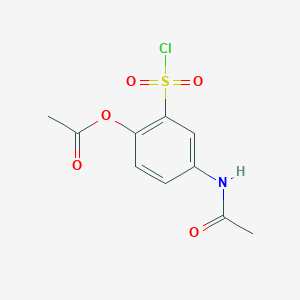

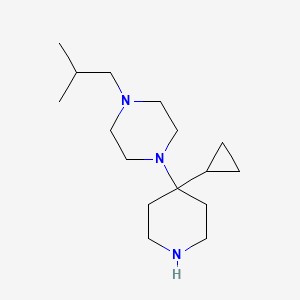
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
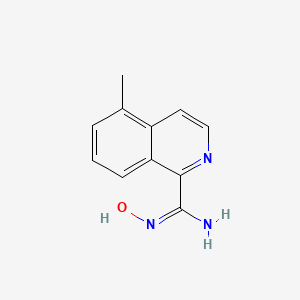
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
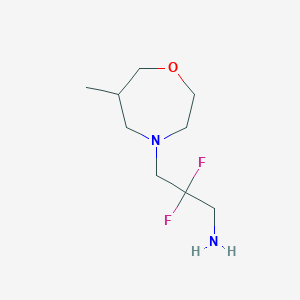
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
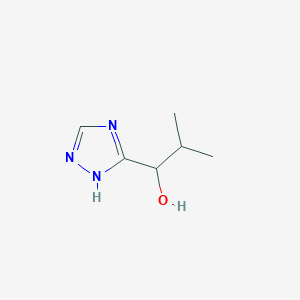
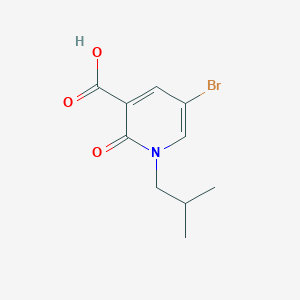
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
